1-(4-Hydroxyphenyl)-3-phenylpropan-1-one
Overview
Description
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is an organic compound characterized by a phenyl group attached to a propanone backbone, with a hydroxyl group on the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, followed by oxidation. The reaction typically requires a catalyst such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar condensation and oxidation processes. The use of continuous flow reactors can enhance efficiency and yield, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylbutan-2-one
Comparison: 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biological assays .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSWYRTKETRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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